Solubility data of 4-Bromo-3-(methylsulfanyl)benzaldehyde in organic solvents
Solubility data of 4-Bromo-3-(methylsulfanyl)benzaldehyde in organic solvents
An In-depth Technical Guide to the Solubility of 4-Bromo-3-(methylsulfanyl)benzaldehyde in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
Solubility is a critical physicochemical parameter that dictates the viability of a compound in pharmaceutical development and chemical synthesis. Poor solubility can impede formulation, reduce bioavailability, and create significant hurdles in process chemistry.[1][2][3] This guide provides a comprehensive technical overview of the solubility of 4-Bromo-3-(methylsulfanyl)benzaldehyde, a substituted benzaldehyde derivative with potential applications in medicinal chemistry. While specific experimental data for this compound is not widely published, this document synthesizes foundational principles, expected solubility behaviors, and robust experimental protocols to empower researchers in their work. We will explore the theoretical underpinnings of its solubility, present a plausible solubility profile in common organic solvents, and provide a detailed, field-proven methodology for its experimental determination.
Introduction: The Significance of 4-Bromo-3-(methylsulfanyl)benzaldehyde
Substituted benzaldehydes are a cornerstone of organic synthesis, serving as versatile precursors for a vast array of more complex molecules.[4] Their derivatives are integral to the development of novel therapeutics, including potential treatments for Alzheimer's disease, and are widely used in the synthesis of various heterocyclic scaffolds.[5][6][7] 4-Bromo-3-(methylsulfanyl)benzaldehyde, with its unique substitution pattern—an electron-withdrawing bromine atom and a sulfur-containing methylsulfanyl group—presents an interesting scaffold for chemical exploration.
For any such compound to be advanced from a laboratory curiosity to a viable candidate in drug discovery or a scalable chemical intermediate, its solubility characteristics must be thoroughly understood. Solubility data is paramount for:
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Formulation Development: Ensuring a drug can be delivered at a therapeutically relevant concentration.[1][3]
-
Process Chemistry: Designing efficient crystallization, purification, and reaction protocols.
-
Pharmacokinetic Profiling: Predicting absorption and bioavailability, which are often limited by poor solubility.[2][8]
This guide serves as a practical resource for researchers, providing the necessary theoretical context and actionable protocols for evaluating the solubility of 4-Bromo-3-(methylsulfanyl)benzaldehyde.
Physicochemical Profile
The molecular structure of a compound is the primary determinant of its solubility. The key physicochemical properties of 4-Bromo-3-(methylsulfanyl)benzaldehyde are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrOS | [9] |
| Molecular Weight | 231.11 g/mol | [9] |
| Physical Form | Solid | |
| InChI Key | CHTLWFRMPJPUFW-UHFFFAOYSA-N |
The structure combines a moderately polar benzaldehyde core with a lipophilic aromatic ring. The bromine atom and the methylsulfanyl group further increase its lipophilicity. The aldehyde's oxygen atom can act as a hydrogen bond acceptor, but the molecule lacks a hydrogen bond donor. This structure suggests that its solubility will be highly dependent on the specific nature of the solvent.
Expected Solubility Profile in Common Organic Solvents
The adage "like dissolves like" is the guiding principle for predicting solubility. This means that solutes tend to dissolve best in solvents with similar polarity and intermolecular force characteristics.[10] Based on the structure of 4-Bromo-3-(methylsulfanyl)benzaldehyde, we can anticipate its solubility trends across a spectrum of organic solvents.
The following table presents a hypothetical yet scientifically plausible solubility profile at standard laboratory temperature (25 °C). These values serve as a representative guide for what a researcher might expect to find experimentally.
| Solvent | Solvent Type | Dielectric Constant (Approx.) | Expected Solubility (mg/mL) at 25°C | Rationale |
| Hexane | Non-polar | 1.9 | < 1 | Poor interaction between the polar aldehyde and the non-polar aliphatic solvent. |
| Toluene | Non-polar (Aromatic) | 2.4 | 10 - 25 | Favorable π-π stacking interactions between aromatic rings can enhance solubility over aliphatic solvents. |
| Dichloromethane | Polar Aprotic | 9.1 | > 100 | Strong dipole-dipole interactions between the solvent and the polar groups of the solute. |
| Ethyl Acetate | Polar Aprotic | 6.0 | 50 - 100 | Good balance of polarity to dissolve the compound without being hindered by strong self-association. |
| Acetone | Polar Aprotic | 21 | > 100 | Strong dipole-dipole interactions and its ability to accept hydrogen bonds favor dissolution. |
| Ethanol | Polar Protic | 24.5 | 25 - 50 | Can act as H-bond donor/acceptor, but the solute is only an acceptor, limiting ideal interaction. |
| Methanol | Polar Protic | 33 | 15 - 30 | Similar to ethanol; high solvent polarity and strong H-bonding network can hinder solvation of the solute. |
Discussion of Trends:
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High Solubility: The compound is expected to be highly soluble in polar aprotic solvents like acetone and dichloromethane. These solvents effectively solvate the polar aldehyde group through dipole-dipole interactions without having a strong, self-associated network (like alcohols) that needs to be disrupted.
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Moderate Solubility: Solvents like ethyl acetate and ethanol are expected to be good solvents. Ethanol's ability to hydrogen bond is less critical here since the solute is only a hydrogen bond acceptor.
-
Low Solubility: Non-polar solvents like hexane are poor solvents due to the mismatch in polarity. The solubility in toluene is expected to be slightly better than in hexane due to favorable interactions between the aromatic rings.
Thermodynamic Principles of Solubility
Solubility is a thermodynamic equilibrium process where the rate of dissolution of the solid solute into the solvent equals the rate of precipitation out of the solution.[11][12] The extent of solubility is governed by the Gibbs free energy change of the dissolution process. The temperature dependence of solubility is dictated by the enthalpy of solution (ΔH_sol).
-
Endothermic Dissolution (ΔH_sol > 0): Heat is absorbed during dissolution. Increasing the temperature will increase solubility. This is the most common scenario for solids dissolving in liquids.[13][14]
-
Exothermic Dissolution (ΔH_sol < 0): Heat is released during dissolution. Increasing the temperature will decrease solubility.[13]
For 4-Bromo-3-(methylsulfanyl)benzaldehyde, an endothermic dissolution process is expected in most organic solvents, meaning its solubility should increase at higher temperatures.
Experimental Determination of Solubility: A Standard Protocol
The equilibrium shake-flask method is the gold-standard technique for accurately determining thermodynamic solubility.[15][16] It ensures that the solution has reached equilibrium with the excess solid, providing a true measure of maximum solute concentration.
Step-by-Step Protocol
Objective: To determine the equilibrium solubility of 4-Bromo-3-(methylsulfanyl)benzaldehyde in a selected organic solvent at a controlled temperature.
Materials & Reagents:
-
4-Bromo-3-(methylsulfanyl)benzaldehyde (high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Volumetric flasks, glass vials with screw caps
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
Equipment:
-
Orbital shaker with temperature control (or a shaker inside a temperature-controlled incubator)
-
Analytical balance (4 decimal places)
-
Vortex mixer
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 4-Bromo-3-(methylsulfanyl)benzaldehyde to a glass vial. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment. A starting point is to add ~20 mg of the compound to 2 mL of the solvent.
-
Pipette a precise volume of the selected solvent into the vial.
-
Prepare each solvent experiment in triplicate to ensure reproducibility.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and a consistent agitation speed (e.g., 150 rpm).
-
Rationale: Constant temperature is crucial as solubility is temperature-dependent.[17] Agitation ensures continuous mixing, facilitating the equilibrium process.
-
Allow the mixture to equilibrate for a sufficient period. For many organic systems, 24 to 48 hours is adequate. A preliminary experiment can be run to determine the time to equilibrium by taking samples at various time points (e.g., 4, 8, 24, 48 hours) until the concentration plateaus.
-
-
Sampling and Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for approximately 30 minutes to let the excess solid settle.
-
Carefully draw a sample from the clear supernatant using a syringe.
-
Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean HPLC vial.
-
Rationale: Filtration is a critical self-validating step. It removes all undissolved microparticles, ensuring that the analyzed concentration represents only the dissolved solute.
-
Perform a precise dilution of the filtrate with the mobile phase or a suitable solvent to bring the concentration within the calibrated range of the analytical method. Record the dilution factor accurately.
-
-
Analysis:
-
Quantify the concentration of 4-Bromo-3-(methylsulfanyl)benzaldehyde in the diluted sample using a validated HPLC method (see Section 7).
-
Calculate the original solubility in mg/mL, accounting for the dilution factor.
-
Visualizing the Experimental Workflow
The following diagram outlines the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred analytical technique for accurately quantifying the concentration of dissolved solutes due to its high sensitivity, specificity, and reproducibility.[18] A reversed-phase HPLC (RP-HPLC) method is well-suited for 4-Bromo-3-(methylsulfanyl)benzaldehyde.
Typical RP-HPLC Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm. A C18 column provides excellent retention for moderately non-polar compounds like substituted benzaldehydes.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis detector set to a wavelength where the compound exhibits maximum absorbance (determined by a UV scan).
-
Quantification: Concentration is determined by comparing the peak area of the sample to a standard curve generated from solutions of known concentrations.
Conclusion
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